molecular formula C10H12N4O B2361500 2-azido-N-(4-methylbenzyl)acetamide CAS No. 1249436-37-0

2-azido-N-(4-methylbenzyl)acetamide

Cat. No.: B2361500
CAS No.: 1249436-37-0
M. Wt: 204.233
InChI Key: CUDMCYVIXMQWFJ-UHFFFAOYSA-N
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Description

2-azido-N-(4-methylbenzyl)acetamide is an organic compound with the molecular formula C10H12N4O It is characterized by the presence of an azido group (-N3) attached to an acetamide moiety, which is further substituted with a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(4-methylbenzyl)acetamide typically involves the reaction of 4-methylbenzylamine with chloroacetyl chloride to form N-(4-methylbenzyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Cycloaddition Reactions: Alkynes and copper(I) catalysts are commonly used. The reaction is often carried out in solvents like water or ethanol.

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are frequently used as the reducing system.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with various functional groups replacing the azido group.

    Cycloaddition Reactions: The major products are triazoles, which are valuable in medicinal chemistry.

    Reduction Reactions: The primary product is the corresponding amine, N-(4-methylbenzyl)acetamide.

Scientific Research Applications

2-azido-N-(4-methylbenzyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound can be used in bioconjugation techniques, where the azido group allows for the attachment of biomolecules via click chemistry.

    Industry: It may be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-azido-N-(4-methylbenzyl)acetamide largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism. The molecular targets and pathways involved would vary based on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

    2-azido-N-(4-methoxybenzyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.

    2-azido-N-(4-chlorobenzyl)acetamide: Contains a chloro group instead of a methyl group.

    2-azido-N-(4-nitrobenzyl)acetamide: Features a nitro group in place of the methyl group.

Uniqueness

2-azido-N-(4-methylbenzyl)acetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and the types of products formed in chemical reactions

Properties

IUPAC Name

2-azido-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-8-2-4-9(5-3-8)6-12-10(15)7-13-14-11/h2-5H,6-7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDMCYVIXMQWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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